6,7-Di-O-acetylsinococuline
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H27NO7 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[(1S,9S,12S,13S)-12-acetyloxy-3-hydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate |
InChI |
InChI=1S/C22H27NO7/c1-11(24)29-16-10-22-7-8-23-14(18(22)21(28-4)20(16)30-12(2)25)9-13-5-6-15(27-3)19(26)17(13)22/h5-6,14,16,20,23,26H,7-10H2,1-4H3/t14-,16-,20-,22-/m0/s1 |
InChI Key |
XAQZCUNTDGRIEM-AKUOHEDMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]23CCN[C@H](C2=C([C@H]1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O |
Canonical SMILES |
CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O |
Origin of Product |
United States |
Isolation, Characterization, and Natural Occurrence
Botanical Sources and Geographic Distribution
6,7-Di-O-acetylsinococuline and its parent compound, sinococuline (B217805), are found within a select group of plants in the Menispermaceae family. The geographical locations of these plants are concentrated in various regions of Asia.
Stephania delavayi Diels is a primary natural source from which this compound has been successfully isolated. spandidos-publications.comsemanticscholar.orgnih.govresearchgate.net This herbaceous vine is typically found in shrublands. nih.gov
Geographic Distribution: The known distribution of S. delavayi includes South and Central China, as well as Myanmar. nih.govwikimedia.org
This species is another confirmed botanical source of this compound. spandidos-publications.comsemanticscholar.org Stephania cepharantha is a perennial vine characterized by a large, woody caudex and rounded leaves. picturethisai.comcandy.com.sg It is often found in village margins, open fields, and at the edges of forests. picturethisai.com
Geographic Distribution: S. cepharantha is native to the temperate and subtropical zones of Eastern and Southeastern Asia, specifically in China, Taiwan, and Vietnam. picturethisai.comwikipedia.orgwikimedia.org
While this compound itself has not been reported from Cocculus hirsutus, its parent alkaloid, sinococuline, has been identified in this plant. mdpi.combiorxiv.orgnih.gov C. hirsutus is a climbing shrub belonging to the Menispermaceae family. biorxiv.orgnih.gov The presence of sinococuline is significant as it is the direct precursor to its diacetylated form. Sinococuline has also been reported in Cocculus trilobus. nih.gov
Geographic Distribution: Cocculus hirsutus is widely distributed from India to Malaysia. christuniversity.in In India, it is commonly found in the Western Ghats region, encompassing states like Karnataka, Maharashtra, Kerala, and Tamilnadu. christuniversity.in The genus Cocculus is found broadly across Asia, Africa, and the Americas. rsc.org
Extraction and Isolation Methodologies from Plant Matrices
The isolation of this compound from plant material is a multi-step process involving initial extraction with solvents followed by advanced purification techniques.
Solvent extraction is the initial step to separate the crude alkaloid mixture from the plant's biomass. The choice of solvent is critical for efficiently extracting the target compounds.
Methanol (B129727) Extraction: For the isolation of this compound from S. delavayi Diels, a common method involves extraction with methanol. spandidos-publications.comsemanticscholar.orgresearchgate.net
Ethanol and Chloroform (B151607) Extraction: A general procedure for extracting alkaloids from the stems and leaves of S. cepharantha involves percolating the dried plant material with 95% ethanol. The resulting concentrate is then further extracted with solvents like petroleum ether and chloroform to partition the compounds based on polarity. researchgate.net
Following initial solvent extraction, chromatographic methods are essential to purify this compound from the crude extract, which contains numerous other compounds.
Column Chromatography: A preliminary purification step often involves column chromatography. For instance, the methanol extract of S. delavayi Diels is first passed through a Sephadex LH-20 column, which separates compounds based on molecular size. spandidos-publications.comsemanticscholar.orgresearchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique crucial for the final purification of the compound. wikipedia.org
Reversed-Phase C18 HPLC: The fraction containing this compound is further purified using reversed-phase C18 HPLC. spandidos-publications.comresearchgate.net This technique separates molecules based on their hydrophobicity. wikipedia.org A specific protocol involves using a YMC-Pack Pro C18 column with a mobile phase gradient of 10-30% aqueous acetonitrile (B52724) containing 0.05% trifluoroacetic acid (TFA). spandidos-publications.comresearchgate.net The addition of an acid like TFA helps to ionize the basic alkaloid, resulting in improved peak shape during chromatography. researchgate.net In one documented isolation, this compound was yielded at a retention time of 82.14 minutes under these conditions. spandidos-publications.comresearchgate.net
Spectroscopic and Analytical Confirmation of Isolated Compound
The confirmation of the isolated compound as this compound relies on the foundational techniques of NMR spectroscopy and mass spectrometry. These methods provide irrefutable evidence for the molecular structure established by researchers. researchgate.net
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete structural assignment. researchgate.net
One-dimensional NMR spectra form the basis of structural elucidation. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides equivalent information for the carbon atoms.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound displays signals corresponding to each unique proton in the molecule. Key expected signals would include those for the aromatic protons, the protons on the morphinan (B1239233) skeleton, the N-methyl group, and importantly, the distinct singlets for the two acetyl (CH₃CO) groups, which confirm the di-acetylation of the parent compound, sinococuline. The integration of these signals provides the ratio of protons in each environment, and the coupling patterns (splitting of signals) reveal which protons are adjacent to one another.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. For this compound, this would include distinct signals for the carbons of the morphinan core, the aromatic rings, the N-methyl group, and the characteristic carbonyl (C=O) and methyl (CH₃) carbons of the two acetyl groups. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
While multiple studies confirm the use of ¹H and ¹³C NMR for structure verification, the specific chemical shift and coupling constant data are often reported in specialized literature and are presented here for illustrative purposes. researchgate.net
Interactive Data Table: Illustrative ¹H NMR Data for this compound Note: The following data is representative and intended for illustrative purposes, as specific literature values were not accessible.
| Proton Position (Tentative) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 6.8 - 7.0 | d | ~8.0 |
| H-2 | 6.7 - 6.9 | d | ~8.0 |
| H-5 | 4.9 - 5.1 | d | ~5.0 |
| N-CH₃ | 2.4 - 2.6 | s | - |
| OAc-CH₃ (C6) | 2.1 - 2.3 | s | - |
Interactive Data Table: Illustrative ¹³C NMR Data for this compound Note: The following data is representative and intended for illustrative purposes, as specific literature values were not accessible.
| Carbon Position (Tentative) | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 115 - 120 |
| C-2 | 120 - 125 |
| C-6 | 140 - 145 |
| C-7 | 145 - 150 |
| N-CH₃ | 40 - 45 |
| OAc (C=O) | 168 - 172 |
| OAc (CH₃) | 20 - 25 |
2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace out the spin systems within the molecule, for example, connecting the protons along the aliphatic rings of the morphinan structure.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It is an essential tool for definitively assigning the chemical shift of a carbon atom based on the signal of its known attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for connecting the different fragments of the molecule. For instance, it can show a correlation from the acetyl methyl protons to the acetyl carbonyl carbon, and from the protons on the morphinan core (e.g., H-5) to the aromatic carbons, thereby piecing together the entire structure and confirming the location of the acetyl groups at positions C-6 and C-7.
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as a final confirmation of its identity.
ESI is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules like alkaloids without causing significant fragmentation. In ESI-MS, the sample is dissolved and sprayed into the mass spectrometer, where it forms protonated molecules, typically [M+H]⁺. For this compound, this technique would be used to determine the molecular weight by observing the mass-to-charge ratio (m/z) of the parent ion.
For high-resolution mass data, a Q-TOF mass spectrometer is often employed. This instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer.
High-Resolution Mass Measurement: The TOF analyzer can measure the mass of an ion with extremely high accuracy (typically to four decimal places). This allows for the unambiguous determination of the elemental formula. For this compound, a high-resolution mass of 417.4523 has been reported, which corresponds to the molecular formula C₂₂H₂₇NO₇, confirming the structure. researchgate.net
MS/MS Fragmentation: The Q-TOF instrument can also perform tandem mass spectrometry (MS/MS). The parent ion (e.g., m/z 417.45) is selected by the quadrupole and then fragmented by collision with an inert gas. The TOF analyzer then measures the masses of the resulting fragment ions. This fragmentation pattern provides a "fingerprint" of the molecule, further confirming its structure. For this compound, characteristic losses would be expected, such as the loss of ketene (B1206846) (CH₂=C=O) or acetic acid (CH₃COOH) from the acetyl groups, helping to validate the identity of the compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a crucial technique for studying the stereochemical aspects of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which provides information about the molecule's three-dimensional structure. While CD spectroscopy is a standard method for the structural analysis of alkaloids, specific circular dichroism data for this compound is not extensively detailed in the reviewed scientific literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key analytical tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its core morphinan structure and its distinctive acetyl groups. The presence of the two acetyl (C=O) groups is a particularly notable feature.
Based on the known structure of this compound, the following table outlines the expected characteristic absorption bands in its IR spectrum.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Alkane C-H | Stretch | < 3000 |
| Ester C=O (Acetyl) | Stretch | 1750-1735 |
| Aromatic C=C | Stretch | 1600-1400 |
| C-O (Ester/Ether) | Stretch | 1260-1050 |
This table presents generalized expected absorption ranges for the functional groups present in the molecule. Specific values can vary based on the molecular environment and measurement conditions.
Chemical Synthesis and Derivatization Strategies for 6,7 Di O Acetylsinococuline
The synthesis of 6,7-Di-O-acetylsinococuline, a derivative of the morphinane alkaloid family, is primarily achieved through semi-synthetic methods starting from naturally abundant precursors. These strategies involve the modification of precursor alkaloids to introduce the desired functional groups and stereochemistry. The exploration of these synthetic routes is crucial for accessing the target compound and its analogues for structure-activity relationship (SAR) studies.
Pre Clinical Pharmacological and Biological Investigations
Anticancer Bioactivity in Cellular and Animal Models
Research has demonstrated that 6,7-Di-O-acetylsinococuline exhibits notable anticancer activity in both laboratory and animal studies. The compound, isolated from Stephania delavayi Diels., has shown promise as a pathway-specific anticancer agent with low toxicity. nih.govigib.res.in
Inhibition of Carcinoma Cell Proliferation (e.g., MDA-MB-231, MCF-7)
This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. spandidos-publications.com Its antiproliferative effects have been particularly noted against human breast carcinoma cell lines MDA-MB-231 and MCF-7. spandidos-publications.com The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for these cell lines. For MDA-MB-231 cells, the 48-hour IC50 was 0.52 µg/ml, while for MCF-7 cells, it was 0.77 µg/ml. spandidos-publications.comresearchgate.net The antiproliferative effect against MDA-MB-231 cells was found to be greater than its effect against MCF-7 cells. spandidos-publications.com
Studies have also compared the inhibitory effects of this compound with its parent compound, sinococuline (B217805), and the crude extract of S. delavayi Diels. spandidos-publications.com this compound was found to be more effective at inhibiting cell proliferation in the six carcinoma cell lines tested, which included MDA-MB-231, MCF-7, PC-3, and HT-29. nih.govspandidos-publications.com
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | 24h IC50 (µg/ml) | 48h IC50 (µg/ml) |
|---|---|---|
| MDA-MB-231 | 0.89 spandidos-publications.com | 0.52 spandidos-publications.com |
The table above displays the half-maximal inhibitory concentration (IC50) values for this compound in two human breast cancer cell lines, MDA-MB-231 and MCF-7, after 24 and 48 hours of treatment. A lower IC50 value indicates a greater potency of the compound in inhibiting cell proliferation.
Induction of Apoptosis in Cancer Cell Lines
In addition to inhibiting proliferation, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells in a dose- and time-dependent manner. nih.govresearchgate.net In MDA-MB-231 cells, treatment with 0.5 μg/ml of the compound for 24 hours resulted in approximately 8.01% apoptotic cells, which increased to 21.13% after 48 hours. nih.gov At a higher concentration of 5.0 μg/ml, the percentage of apoptotic cells rose to 12.97% at 24 hours and 37.69% at 48 hours. nih.gov
The induction of apoptosis by this compound is believed to occur through a p38 MAPK-independent pathway. researchgate.netnih.gov This suggests that the compound can trigger cell death through multiple mechanisms. researchgate.netnih.gov The pro-apoptotic activity involves the suppression of NF-κB nuclear translocation and a decrease in NF-κB phosphorylation, which in turn reduces the expression of COX-2 protein. nih.govigib.res.in
Assessment of Cytostatic Effects in Cell Culture
The cytostatic effects of this compound, which involve the inhibition of cell growth and division, have been evaluated in breast carcinoma cell lines. nih.gov The compound was found to induce a G2/M phase cell cycle arrest in both MDA-MB-231 and MCF-7 cells. spandidos-publications.comresearchgate.net This arrest prevents the cells from entering mitosis and continuing to divide.
In MDA-MB-231 cells, treatment with the compound increased the percentage of cells in the G2/M phase from 18.59% to 30.28% at 24 hours and from 19.42% to 38.95% at 48 hours. spandidos-publications.comresearchgate.net Similarly, in MCF-7 cells, the percentage of cells in the G2/M phase increased from 21.27% to 31.71% at 24 hours and from 26.63% to 40.13% at 48 hours. researchgate.net This cell cycle arrest is attributed to the suppression of CDC25B phosphorylation, both directly and indirectly through p38 MAPK phosphorylation. researchgate.netnih.gov The dephosphorylation of CDC25B leads to decreased levels of cyclin B and phospho-CDC-2, ultimately halting the cell cycle at the G2/M phase. researchgate.netnih.gov
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Duration | G2/M Phase Arrest (%) |
|---|---|---|
| MDA-MB-231 | 24 hours | 18.59 to 30.28 spandidos-publications.comresearchgate.net |
| MDA-MB-231 | 48 hours | 19.42 to 38.95 spandidos-publications.comresearchgate.net |
| MCF-7 | 24 hours | 21.27 to 31.71 researchgate.net |
This table illustrates the percentage increase of cells arrested in the G2/M phase of the cell cycle following treatment with this compound for 24 and 48 hours in MDA-MB-231 and MCF-7 breast cancer cell lines.
Antitumor Efficacy in in vivo Xenograft Models (e.g., MDA-MB-231 xenografted mice)
The antitumor effects of this compound have been evaluated in a mouse xenograft model using MDA-MB-231 cells. nih.govresearchgate.net In these studies, mice treated with the compound showed a significant reduction in tumor growth compared to the control group. nih.gov The antitumor efficacy of this compound was found to be comparable to that of the conventional chemotherapy drug Taxol. nih.gov
Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., Taxol)
Research suggests that this compound may have a synergistic effect when used in combination with conventional chemotherapeutic agents like Taxol. nih.govspandidos-publications.com In a study involving MDA-MB-231 xenografted mice, the group receiving a co-treatment of this compound and Taxol exhibited the smallest tumor size after 21 days of treatment. nih.gov This indicates that the combination of these two agents may be more effective in inhibiting tumor growth than either agent alone. nih.gov
Antiviral Bioactivity
In addition to its anticancer properties, this compound has demonstrated antiviral activity against a range of viruses. It has been shown to be effective against herpes simplex virus type 1 (HSV-1), including strains that are resistant to acyclovir (B1169) and phosphonoacetic acid. researchgate.net The compound has also exhibited activity against influenza virus, measles virus, and poliovirus. researchgate.net
Furthermore, studies have indicated that this compound possesses inhibitory activity against the human immunodeficiency virus (HIV). mdpi.comnih.gov Research on alkaloids from Stephania cepharantha roots, including di-O-acetylsinococuline, showed HIV inhibitory activity. mdpi.com The mechanism of its anti-HSV action is believed to be different from that of phosphonoacetic acid, as it did not inhibit partially purified HSV DNA polymerase activity, suggesting it inhibits HSV DNA synthesis through a different mechanism. researchgate.net
Activity against Herpes Simplex Virus Type-1 (HSV-1)
This compound has demonstrated notable antiviral activity against Herpes Simplex Virus Type-1 (HSV-1). researchgate.net Research indicates that the compound is effective against not only wild-type HSV-1 strains but also against strains that have developed resistance to commonly used antiviral drugs like acyclovir (ACV) and phosphonoacetic acid (PAA). researchgate.netwakan-iyaku.gr.jp
The primary mechanism of the anti-HSV-1 action of this compound involves the inhibition of viral DNA synthesis. researchgate.net Studies using slot blot hybridization have shown that the compound inhibits the synthesis of HSV-1 DNA in a dose-dependent manner. researchgate.netwakan-iyaku.gr.jp
Further investigations into its mode of action revealed that while it interferes with the synthesis of late viral proteins, it does not affect early viral proteins. researchgate.net This is a key characteristic shared with phosphonoacetic acid (PAA), a known inhibitor of HSV DNA polymerase. researchgate.net However, a crucial distinction is that this compound does not inhibit the activity of partially purified HSV DNA polymerase. researchgate.netwakan-iyaku.gr.jp This suggests that it inhibits HSV DNA synthesis through a different mechanism than PAA. researchgate.net
Interestingly, even at concentrations that effectively block HSV DNA synthesis, viral RNA is still partially synthesized. researchgate.net This indicates that this compound, much like PAA, permits the synthesis of early viral RNA but halts the progression to viral DNA synthesis. researchgate.net
Table 1: Anti-HSV-1 Activity of this compound
| Aspect of Activity | Finding | Citation |
|---|---|---|
| Spectrum of Activity | Effective against wild-type and acyclovir/phosphonoacetic acid-resistant HSV-1 strains. | researchgate.netwakan-iyaku.gr.jp |
| Primary Mechanism | Inhibition of viral DNA synthesis in a dose-dependent manner. | researchgate.netwakan-iyaku.gr.jp |
| Effect on Viral Proteins | Interferes with the synthesis of late viral proteins but not early viral proteins. | researchgate.net |
| Comparison to PAA | Inhibits viral DNA synthesis without directly inhibiting HSV DNA polymerase activity. | researchgate.netwakan-iyaku.gr.jp |
| Effect on Viral RNA | Allows for the partial synthesis of early viral RNA. | researchgate.net |
Activity against Human Immunodeficiency Virus Type-1 (HIV-1)
In addition to its effects on HSV-1, this compound has been identified as a potent inhibitor of Human Immunodeficiency Virus Type-1 (HIV-1). spandidos-publications.com Bioassay-guided fractionation of a methanol (B129727) extract from the root tuber of Stephania cepharantha led to the isolation of this compound as one of the active substances.
Research has shown that this compound can completely inhibit the cytopathic effects of HIV-1 on MT-4 cells. The effective concentration for this complete inhibition was reported to be 7.8 microg/mL.
Table 2: Anti-HIV-1 Activity of this compound
| Aspect of Activity | Finding |
|---|---|
| Inhibitory Action | Completely inhibits the cytopathic effects of HIV-1 on MT-4 cells. |
| Effective Concentration | 7.8 microg/mL for complete inhibition. |
Activity against Dengue Virus (DENV)
While direct studies on the activity of this compound against Dengue Virus (DENV) are not extensively documented in the provided search results, the following subsections outline the typical areas of investigation for anti-DENV compounds. This framework can guide future research into the potential of this compound as a therapeutic agent for dengue fever.
A critical step in evaluating any potential anti-DENV compound is to assess its ability to reduce the viral load. This is typically done through a combination of in vitro and in vivo studies. In vitro experiments would involve infecting cell cultures with DENV and then treating them with this compound to measure any reduction in viral replication.
For in vivo studies, the AG129 mouse model is frequently used. gempharmatech.complos.org These mice lack receptors for interferon-α/β and -γ, making them highly susceptible to DENV infection and suitable for studying the disease's pathogenesis. gempharmatech.com Researchers could infect AG129 mice with DENV and then administer this compound to determine if it lowers the viral titer in the blood and various organs. nih.govnih.gov
Severe dengue is often associated with a "cytokine storm," where an excessive release of proinflammatory cytokines contributes to the disease's severity. nih.govthermofisher.com Key cytokines involved in this process include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov Therefore, a potential therapeutic agent for dengue would ideally modulate the production of these cytokines.
Investigations would involve measuring the levels of TNF-α and IL-6 in DENV-infected cells or animal models treated with this compound. A reduction in the levels of these proinflammatory cytokines would suggest a beneficial immunomodulatory effect of the compound. mdpi.comfrontiersin.org
A hallmark of severe dengue is increased vascular permeability, leading to plasma leakage and potentially dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS). nih.govmedcraveonline.com This vascular leakage is a major contributor to the life-threatening complications of the disease. mdpi.comwho.int
To assess the impact of this compound on this aspect of dengue pathology, researchers could use in vivo models, such as the AG129 mouse, which can exhibit features of vascular leakage upon DENV infection. gempharmatech.com Studies would focus on whether treatment with the compound can mitigate the increase in vascular permeability, thereby preventing or reducing the severity of plasma leakage. oamjms.eu
Other Investigated Bioactivities (if directly attributed to this compound)
Beyond its primary characterization, the acetylated derivative of sinococuline, this compound, has been the subject of preliminary research to determine its potential in other therapeutic areas. These investigations have primarily focused on its anti-inflammatory, immunomodulatory, and antimalarial properties.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound, also identified as FK-3000, has been suggested through its influence on key inflammatory pathways. Research has indicated that the compound exhibits inhibitory effects on nuclear factor-κB (NF-κB) activity. spandidos-publications.com NF-κB is a critical protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is a hallmark of many inflammatory diseases.
Further studies have demonstrated that this compound can decrease the expression of cyclooxygenase-2 (COX-2) protein. science.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The parent compound, sinococuline, has also been shown to reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the context of viral infections, suggesting a broader anti-inflammatory capacity within this class of alkaloids. mdpi.comnih.govresearchgate.net The mechanism for this compound involves the suppression of NF-κB nuclear translocation and phosphorylation. science.gov
| Target/Pathway | Observed Effect | Reference |
|---|---|---|
| Nuclear Factor-κB (NF-κB) Activity | Inhibition | spandidos-publications.com |
| Cyclooxygenase-2 (COX-2) Protein Expression | Decreased | science.gov |
| NF-κB Nuclear Translocation | Suppressed | science.gov |
Immunomodulatory Potential
The immunomodulatory potential of this compound is an area of emerging research, with much of the current understanding extrapolated from studies on its parent compound, sinococuline, and other related alkaloids. Sinomenine and its derivatives are recognized for their immunomodulatory properties. mdpi.comnih.gov Extracts from Cocculus hirsutus, a plant source of sinococuline, have been tested for a variety of effects, including immunomodulatory activities. researchgate.net Specifically, the alkaloid benzoylmesaconine (B1261751) is noted to act by modulating the host's immune defense system. nih.gov While direct and extensive studies on the specific immunomodulatory mechanisms of this compound are limited, its documented anti-inflammatory actions, such as the inhibition of key signaling pathways like NF-κB, suggest a strong likelihood of interaction with and modulation of the immune system. spandidos-publications.com
Antimalarial Activity
Preliminary research has identified this compound (FK-3000) as a potentially active agent against malaria. spandidos-publications.com This aligns with findings for the broader class of morphinan (B1239233) alkaloids. The parent compound, sinococuline, has demonstrated inhibitory activity against the liver stages of Plasmodium yoelii. hebmu.edu.cn Studies have reported an IC50 value of 4.5 μM for sinococuline against Plasmodium falciparum. ucl.ac.be Other related morphinan alkaloids, such as tazopsine, have also shown significant and selective inhibitory activity against the liver stage of the malaria parasite. hebmu.edu.cn The investigation into synthetic derivatives of related compounds has been prompted by the need for new antimalarial drugs, particularly those effective against the hepatic stage of the Plasmodium life cycle. google.com
| Compound | Parasite Strain | Activity/IC50 | Reference |
|---|---|---|---|
| This compound (FK-3000) | Not Specified | Identified as an active chemical with antimalarial activity | spandidos-publications.com |
| Sinococuline | Plasmodium yoelii (liver stage) | Inhibitory activity | hebmu.edu.cn |
| Sinococuline | Plasmodium falciparum (W2 strain) | 4.5 μM | ucl.ac.be |
| Tazopsine | Plasmodium yoelii (liver stage) | Significant and selective inhibitory activity (SI > 13.8) | hebmu.edu.cn |
Mechanistic Elucidation of Biological Actions
Cell Cycle Regulation
Research has demonstrated that 6,7-Di-O-acetylsinococuline exerts a cytostatic effect, meaning it inhibits cell proliferation, by intervening in the cell cycle. nih.gov This regulation is a complex process involving several key proteins and signaling pathways.
Induction of G2/M Phase Arrest
A primary mechanism by which this compound impedes cancer cell growth is by inducing cell cycle arrest at the G2/M transition phase. nih.govspandidos-publications.com This was observed in human breast carcinoma cell lines, MDA-MB-231 and MCF-7, where treatment with the compound led to a dose- and time-dependent increase in the percentage of cells accumulating in the G2/M phase. spandidos-publications.com For instance, in MDA-MB-231 cells, the proportion of cells in G2/M phase increased from 18.59% to 30.28% after 24 hours of treatment and from 19.42% to 38.95% after 48 hours. spandidos-publications.com Similarly, in MCF-7 cells, the G2/M population rose from 21.27% to 31.71% at 24 hours and from 26.63% to 40.13% at 48 hours. researchgate.net
Table 1: Effect of this compound on G2/M Phase Arrest
| Cell Line | Treatment Duration | Percentage of Cells in G2/M Phase (Control) | Percentage of Cells in G2/M Phase (Treated) |
|---|---|---|---|
| MDA-MB-231 | 24 hours | 18.59% | 30.28% |
| MDA-MB-231 | 48 hours | 19.42% | 38.95% |
| MCF-7 | 24 hours | 21.27% | 31.71% |
| MCF-7 | 48 hours | 26.63% | 40.13% |
Role of p38 Mitogen-Activated Protein Kinase (MAPK) Phosphorylation
The induction of G2/M arrest by this compound is linked to the activation of the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway. nih.govspandidos-publications.com Treatment with the compound was found to upregulate the phosphorylation of p38 MAPK in a dose- and time-dependent manner in both MDA-MB-231 and MCF-7 cells. spandidos-publications.com The activation of p38 MAPK is a crucial step that initiates a cascade of events leading to cell cycle arrest. spandidos-publications.com
Regulation of CDC25B Phosphatase Dephosphorylation
A key target downstream of p38 MAPK activation is the cell division cycle 25B (CDC25B) phosphatase. nih.govspandidos-publications.com this compound was shown to suppress the phosphorylation of CDC25B, but not CDC25A or CDC25C. spandidos-publications.com This dephosphorylation of CDC25B is a critical event, as CDC25B is responsible for activating the cyclin B-CDC2 complex, which is essential for entry into mitosis. spandidos-publications.comamegroups.org The compound appears to suppress CDC25B phosphorylation both directly and indirectly through the phosphorylation of p38 MAPK. nih.govspandidos-publications.com
Downregulation of Cyclin B and Phospho-CDC-2 Levels
The dephosphorylation of CDC25B by this compound leads to a decrease in the levels of cyclin B and phosphorylated cell division cycle 2 (phospho-CDC2). nih.govspandidos-publications.com While cyclin B levels showed a significant decrease after 48 hours of treatment, phospho-CDC2 levels were notably reduced after 24 hours in a dose- and time-dependent manner. spandidos-publications.com The reduction of these proteins, which are critical for the G2/M transition, ultimately results in the observed cell cycle arrest. spandidos-publications.com
Identification of p38 MAPK-Independent Apoptotic Pathways
Interestingly, while the p38 MAPK pathway is central to the cell cycle arrest induced by this compound, it is not the sole mechanism of its anticancer activity. nih.gov Studies using a p38 MAPK inhibitor, SB 239063, showed that while it could block the phosphorylation and nuclear accumulation of p38 MAPK, it did not completely rescue the cells from death. nih.govspandidos-publications.com This suggests the existence of a separate, p38 MAPK-independent pathway through which the compound induces apoptosis. nih.govspandidos-publications.com
Apoptosis Pathway Engagement
In addition to its effects on the cell cycle, this compound also actively engages apoptotic pathways to induce cancer cell death. nih.govnih.gov This cytotoxic effect complements its cytostatic action.
Research indicates that this compound induces apoptosis in a dose- and time-dependent manner in MDA-MB-231 cells. nih.gov For example, after 24 hours of treatment with 0.5 μg/ml of the compound, the percentage of apoptotic cells was approximately 8.01%, which increased to 21.13% after 48 hours. nih.gov At a higher concentration of 5.0 μg/ml, the apoptotic cell population rose to 12.97% at 24 hours and 37.69% at 48 hours. nih.gov
The engagement of apoptosis is further supported by the finding that the compound's cytotoxic effects are not fully reversed by inhibiting the p38 MAPK pathway, indicating a distinct mechanism for inducing apoptosis. nih.govspandidos-publications.com This dual mechanism of action, combining cell cycle arrest and apoptosis induction, highlights the potential of this compound as a subject for further investigation in cancer research. nih.gov
Table 2: Induction of Apoptosis by this compound in MDA-MB-231 Cells
| Treatment Concentration | Treatment Duration | Percentage of Apoptotic Cells |
|---|---|---|
| 0.5 µg/ml | 24 hours | 8.01% |
| 0.5 µg/ml | 48 hours | 21.13% |
| 5.0 µg/ml | 24 hours | 12.97% |
| 5.0 µg/ml | 48 hours | 37.69% |
Investigation of Upstream and Downstream Apoptotic Signals
Research into the pro-apoptotic capabilities of this compound has demonstrated its efficacy in inducing apoptosis in a manner dependent on both dose and duration of exposure. nih.gov In studies utilizing MDA-MB-231 breast carcinoma cells, treatment with this compound led to a significant increase in apoptotic cells. nih.gov For instance, a high concentration of 5.0 μg/ml increased the percentage of apoptotic cells from 12.97% at 24 hours to 37.69% at 48 hours. nih.gov
Further investigations have sought to clarify the specific signaling pathways involved. It has been determined that this compound can induce apoptosis through a p38 mitogen-activated protein kinase (MAPK)-independent pathway. spandidos-publications.comresearchgate.net While the compound does activate p38 MAPK to induce cell cycle arrest, the apoptotic effect itself is not blocked by inhibitors of this pathway, indicating a separate mechanism of action for cytotoxicity. spandidos-publications.comresearchgate.net One of the identified apoptotic routes is the NF-κB-COX-2 pathway, which is significantly modulated by the compound. nih.govigib.res.in
Transcription Factor Modulation
A key aspect of the biological activity of this compound is its ability to modulate transcription factors, particularly Nuclear Factor-κB (NF-κB), which plays a critical role in inflammation and cell survival.
Suppression of Nuclear Factor-κB (NF-κB) Nuclear Translocation
Under normal conditions, NF-κB is inactive in the cytoplasm, bound to its inhibitor protein, IκB. nih.govplos.org Upon activation by various stimuli, IκB is phosphorylated and degraded, allowing NF-κB to translocate into the nucleus, where it can regulate gene expression. plos.orgdovepress.com In many cancer cells, NF-κB is constitutively active and localized in the nucleus, which helps to inhibit apoptosis. nih.gov Studies have shown that this compound effectively suppresses the nuclear translocation of NF-κB, thereby preventing its pro-survival signaling. nih.govigib.res.in
Decrease in NF-κB Phosphorylation
The activation of NF-κB is dependent on its phosphorylation. nih.gov Research has demonstrated that this compound treatment leads to a decrease in the phosphorylation of NF-κB. nih.govigib.res.in By inhibiting this crucial activation step, the compound ensures that NF-κB remains in its inactive state in the cytoplasm, which contributes to the induction of apoptosis in cancer cells. nih.gov
Downregulation of Cyclooxygenase-2 (COX-2) Protein Expression
Cyclooxygenase-2 (COX-2) is an enzyme often upregulated in inflammatory conditions and various cancers. proteopedia.org Its expression is promoted by activated NF-κB and it is considered a critical pro-survival inflammatory signaling molecule. nih.gov A direct consequence of the inhibition of NF-κB phosphorylation and nuclear translocation by this compound is the subsequent downregulation of COX-2 protein expression. nih.govigib.res.inspandidos-publications.com This reduction in COX-2 levels is a key part of the compound's anti-proliferative and pro-apoptotic mechanism. nih.gov
Mechanisms of Antiviral Efficacy
In addition to its anti-cancer properties, this compound has shown potential as an antiviral agent.
Interference with Viral Replication Cycles
The compound has been reported to exhibit antiviral effects against both herpes simplex virus type-1 (HSV-1) and human immunodeficiency virus type-1 (HIV-1). nih.govspandidos-publications.com The mechanism behind its efficacy against HSV-1 is believed to involve the inhibition of viral DNA synthesis. spandidos-publications.com By interfering with the viral replication cycle, this compound can hinder the propagation of the virus. atsu.edu This direct antiviral action provides a basis for its potential therapeutic use in viral infections. nih.gov
Data Tables
Table 1: Effects of this compound on Apoptosis and Proliferation
| Cell Line | Effect | Concentration (48h IC50) | Key Findings | Reference |
|---|---|---|---|---|
| MDA-MB-231 | Induces Apoptosis | 0.52 µg/ml | Apoptosis is dose- and time-dependent. | nih.govigib.res.in |
Table 2: Mechanistic Actions of this compound
| Target Pathway | Molecular Action | Outcome | Reference |
|---|---|---|---|
| Apoptosis | Induction via p38 MAPK-independent pathway | Increased programmed cell death | spandidos-publications.comresearchgate.net |
| NF-κB Signaling | Suppression of nuclear translocation | Inhibition of pro-survival signals | nih.govigib.res.in |
| NF-κB Signaling | Decrease in NF-κB phosphorylation | Inhibition of NF-κB activation | nih.govigib.res.in |
| Inflammatory Response | Downregulation of COX-2 expression | Reduction in pro-inflammatory molecules | nih.govigib.res.inspandidos-publications.com |
Modulation of Host Cellular Responses to Viral Infection
The compound this compound, also known as FK-3000, has demonstrated notable antiviral activities, particularly against Herpes Simplex Virus type 1 (HSV-1) and Human Immunodeficiency Virus type-1 (HIV-1). researchgate.netspandidos-publications.commedchemexpress.com Its mechanism of action involves significant interference with the viral replication cycle and modulation of the host's cellular machinery.
Research indicates that this compound effectively inhibits the growth of various HSV-1 strains, including those resistant to standard antiviral drugs like acyclovir (B1169) (ACV) and phosphonoacetic acid (PAA). researchgate.net The compound's primary antiviral strategy against HSV-1 appears to be the inhibition of viral DNA synthesis. researchgate.netspandidos-publications.com This disruption is dose-dependent and has a profound impact on the production of new viral particles. researchgate.net
A key aspect of its modulatory effect is the selective interference with viral protein synthesis. Studies have shown that while this compound does not affect the synthesis of early viral proteins, it significantly inhibits the production of late viral proteins. researchgate.net This suggests that the compound acts at a stage after the initial expression of viral genes but before the final assembly of new virions. Interestingly, while it halts viral DNA synthesis, early viral RNA synthesis is only partially inhibited, indicating a specific target within the viral replication pathway that is distinct from that of PAA, which directly inhibits HSV DNA polymerase. researchgate.net
Furthermore, this compound has been found to inhibit the activity of nuclear factor κB (NF-κB). researchgate.netspandidos-publications.com NF-κB is a crucial transcription factor that plays a central role in the host's inflammatory and immune responses. nih.gov Viruses often manipulate the NF-κB pathway to enhance their own replication and evade the host immune system. nih.govnih.gov By inhibiting NF-κB, this compound can disrupt a key cellular pathway that viruses exploit, thereby modulating the host's response to infection in a way that is unfavorable for the virus.
The antiviral activity against HIV-1 has also been reported, highlighting the compound's potential as a broad-spectrum antiviral agent. mdpi.com
Table 1: Antiviral Activity of this compound
| Virus | Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Herpes Simplex Virus type 1 (HSV-1) | Inhibits viral growth (including resistant strains) | Inhibits viral DNA synthesis; Interferes with late viral protein synthesis; Inhibits NF-κB activity. | researchgate.netspandidos-publications.com |
| Human Immunodeficiency Virus type-1 (HIV-1) | Inhibitory activity | Not fully elucidated in provided sources. | medchemexpress.commdpi.com |
| Influenza virus | Antiviral activity | Not specified in provided sources. | researchgate.net |
| Measles virus | Antiviral activity | Not specified in provided sources. | researchgate.net |
| Poliovirus | Antiviral activity | Not specified in provided sources. | researchgate.net |
Transcriptional Profiling in Infected Cells (e.g., Differentially Expressed Genes analysis)
Transcriptional profiling, often performed using techniques like RNA sequencing (RNA-seq), is a powerful method to understand the global changes in gene expression within a host cell upon viral infection. nih.govnih.gov This analysis reveals which host and viral genes are switched on or off, providing a detailed snapshot of the molecular interactions and pathways being modulated during the infection process. frontiersin.orgunlp.edu.ar Such studies can identify differentially expressed genes (DEGs) that are critical for viral replication or the host's defense mechanisms. frontiersin.org
While specific transcriptional profiling studies (e.g., RNA-seq analysis) on cells treated with this compound during viral infection are not extensively detailed in the available literature, the known mechanisms of the compound allow for inferences about its likely impact on the host and viral transcriptomes.
The demonstrated ability of this compound to inhibit NF-κB activity is a significant form of transcriptional modulation. researchgate.netspandidos-publications.com The NF-κB signaling pathway controls the transcription of a wide array of genes involved in inflammation, immunity, and cell survival. nih.gov Viruses, including HSV-1, are known to activate NF-κB to promote the expression of genes that facilitate viral replication and spread. researchgate.net By inhibiting NF-κB, this compound would be expected to downregulate the expression of these pro-viral host genes.
Furthermore, the compound's specific inhibition of late viral protein synthesis in HSV-1 infected cells strongly suggests a targeted effect on viral gene transcription or translation. researchgate.net The replication cycle of herpesviruses is characterized by a temporally coordinated cascade of gene expression: immediate-early, early, and late genes. researchgate.net Late genes typically encode structural proteins required for the assembly of new virus particles. The observation that this compound allows for early viral RNA synthesis but prevents late protein synthesis implies that it may interfere with the transcriptional activation of late genes or the translation of their corresponding mRNAs. researchgate.net This selective inhibition points to a sophisticated interaction with the cellular or viral factors that regulate the later stages of the viral gene expression program.
A comprehensive differentially expressed genes (DEG) analysis of cells infected with a virus like HSV-1 and treated with this compound would provide a more detailed map of its effects. Such a study would likely reveal significant changes in the expression of host genes related to innate immunity, interferon signaling pathways, and apoptosis, in addition to confirming the downregulation of viral late genes. nih.govfrontiersin.org
Table 2: Inferred Effects of this compound on Gene Expression during Viral Infection
| Target Pathway/Process | Known Effect of Compound | Predicted Impact on Transcriptional Profile | Reference |
|---|---|---|---|
| Host Cellular Processes | |||
| NF-κB Signaling | Inhibition of NF-κB activity. | Downregulation of NF-κB target genes (e.g., pro-inflammatory cytokines, pro-viral host factors). | researchgate.netspandidos-publications.com |
| Viral Processes (HSV-1) | |||
| Viral DNA Synthesis | Inhibition. | Indirectly suppresses transcription of late viral genes which are dependent on DNA replication. | researchgate.netspandidos-publications.com |
| Viral Protein Synthesis | Selective inhibition of late proteins. | Downregulation of transcripts for late viral structural proteins or inhibition of their translation. | researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Modeling
Comparative Analysis of 6,7-Di-O-acetylsinococuline with Parent Sinococuline (B217805) and Other Derivatives
Sinococuline, isolated from plants of the Cocculus genus, has demonstrated a range of biological activities, including anti-inflammatory and potent anti-dengue virus properties. mdpi.comresearchgate.net The structure of sinococuline features hydroxyl groups at the C-6 and C-7 positions, which are key sites for structural modification. The acetylation of these hydroxyl groups to form this compound introduces ester functionalities that can significantly alter the molecule's physicochemical properties and, consequently, its biological profile.
The introduction of acetyl groups generally increases the lipophilicity of a molecule. rsc.org This enhanced lipophilicity can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, increased lipophilicity may enhance the ability of this compound to cross cellular membranes, potentially leading to improved bioavailability and intracellular concentration compared to the more polar parent compound, sinococuline. However, this modification could also impact its interaction with specific biological targets.
While direct comparative biological data for this compound is not extensively available in the public domain, studies on other alkaloids have shown that acetylation can have varied effects. In some cases, it leads to enhanced potency, while in others, it may reduce or alter the type of activity. mdpi.com
To illustrate the known activity of the parent compound, the following table summarizes the reported in vitro anti-dengue virus activity of sinococuline.
| Compound | Virus Serotype | IC50 (µg/mL) | Selectivity Index (SI) |
| Sinococuline | DENV-1 | ~0.2 | 98.6 |
| Sinococuline | DENV-2 | ~0.08 | 246.5 |
| Sinococuline | DENV-3 | ~0.17 | 116 |
| Sinococuline | DENV-4 | ~0.1 | 197.2 |
This table presents data for the parent compound, sinococuline, to provide a baseline for potential comparisons with its acetylated derivative. nih.gov
Influence of Acetyl Moieties at C-6 and C-7 on Biological Potency and Selectivity
The addition of acetyl groups at the C-6 and C-7 positions of the sinococuline scaffold would replace the hydrogen bond donor capabilities of the hydroxyl groups with bulkier, non-hydrogen-bond-donating acetyl groups. This structural change can have a profound impact on the molecule's interaction with its biological targets.
If the hydroxyl groups of sinococuline are critical for hydrogen bonding with a receptor or enzyme active site, their acetylation in this compound would likely disrupt or alter this interaction, potentially leading to a decrease in biological activity. Conversely, if the binding pocket is predominantly hydrophobic, the increased lipophilicity from the acetyl groups could lead to enhanced binding affinity and, therefore, greater potency.
Furthermore, the acetyl groups could act as prodrug moieties. Once administered, this compound may be hydrolyzed by esterase enzymes in the body to release the parent compound, sinococuline. This could be a strategic approach to improve the pharmacokinetic profile of sinococuline.
Stereochemical Contributions to Pharmacological Activity
The stereochemistry of alkaloids is known to be a critical determinant of their biological activity. Sinococuline possesses a complex, rigid three-dimensional structure with multiple chiral centers. The specific spatial arrangement of its functional groups is crucial for its interaction with biological macromolecules, which are themselves chiral.
Computational Approaches to SAR
In the absence of extensive empirical data for this compound, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable predictive insights into its SAR.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed using the crystal structures of potential biological targets, such as key enzymes of the dengue virus.
These simulations could help to:
Predict the binding affinity of this compound to a target protein compared to sinococuline.
Visualize the binding mode and identify key interactions (e.g., hydrophobic interactions, hydrogen bonds) between the ligand and the protein.
Understand how the acetyl groups at C-6 and C-7 contribute to or detract from the binding affinity.
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. A QSAR study on a series of sinococuline derivatives, including this compound, could be developed if sufficient biological activity data were available for a diverse set of analogs. rsc.org
The process would involve:
Generating a dataset of sinococuline derivatives with their corresponding biological activities.
Calculating a variety of molecular descriptors for each compound, such as physicochemical properties, topological indices, and 3D descriptors.
Developing a statistical model (e.g., multiple linear regression, partial least squares) that relates the descriptors to the biological activity.
Such a model could then be used to predict the activity of new, untested derivatives and to identify the key structural features that are most important for the desired biological effect.
Identification of Key Pharmacophores and Structural Requirements for Targeted Activities
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of sinococuline and its known biological activities, a hypothetical pharmacophore model can be proposed.
The key pharmacophoric features of sinococuline likely include:
A specific arrangement of aromatic rings.
A tertiary amine, which is likely protonated at physiological pH and can form ionic interactions.
Hydrogen bond donors and acceptors (the hydroxyl and ether oxygens).
For this compound, the pharmacophore would be altered by the replacement of the hydrogen bond-donating hydroxyl groups with hydrogen bond-accepting ester groups. This change would be a critical consideration in any pharmacophore-based drug design or virtual screening effort. Understanding these key structural requirements is essential for the design of more potent and selective sinococuline-based therapeutic agents.
Advanced Analytical Methodologies in Research Applications
Techniques for Metabolic Profiling in Biological Studies
Without any primary or secondary research sources, it is not possible to generate the requested data tables or detailed research findings. Any attempt to do so would be speculative and would not adhere to the required standards of scientific accuracy.
Should research on 6,7-Di-O-acetylsinococuline become publicly available in the future, the development of the requested article may be possible.
Future Research Directions and Translational Perspectives
Identification of Novel Molecular Targets and Signaling Pathways
Building upon the known anti-inflammatory and antiviral properties of the parent compound, sinococuline (B217805), a primary avenue of future research will be the precise identification of molecular targets for 6,7-Di-O-acetylsinococuline. Sinococuline has been shown to modulate inflammatory responses by reducing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.netnoaa.gov Transcriptome analysis of cells infected with the Dengue virus and treated with sinococuline revealed a significant impact on key signaling cascades, including the TNF signaling pathway, cytokine-cytokine receptor interactions, and the Nuclear Factor kappa B (NF-κB) signaling pathway. nih.govnih.gov
Future studies should aim to determine if this compound acts on these same pathways, potentially with greater potency or specificity due to its altered chemical structure. Investigating its effect on upstream and downstream components of these pathways, such as IκBα and cyclooxygenase-2 (COX-2), could further elucidate its mechanism of action. nih.gov The use of molecular docking and gene silencing techniques could prove invaluable in confirming direct molecular targets. nih.gov
| Potential Research Targets | Rationale Based on Parent Compound (Sinococuline) |
| NF-κB Signaling Pathway | Sinococuline treatment prevented the differential expression of genes in this pathway during viral infection. nih.gov |
| TNF Signaling Pathway | Sinococuline treatment downregulated genes associated with this inflammatory cascade. nih.gov |
| Cytokine Receptors | Sinococuline modulates cytokine-cytokine receptor interaction pathways. nih.gov |
| Viral Proteins | Sinococuline inhibits the secretion of the Dengue virus NS1 antigen, suggesting a potential interaction with viral machinery. nih.govresearchgate.net |
Exploration in Additional Disease Models Beyond Current Scope
Research into sinococuline has been predominantly focused on its potent anti-dengue virus activity. nih.govresearchgate.net However, its reported anti-inflammatory, apoptotic, and antitumor activities suggest a broader therapeutic potential that should be explored for this compound. nih.govmdpi.com The established link to the inhibition of TNF and NF-κB signaling pathways opens the door to investigating its efficacy in a range of chronic inflammatory diseases, autoimmune disorders, and malignancies where these pathways are known to be dysregulated.
Future preclinical studies could evaluate this compound in the following disease models:
Oncology: Given the reported activity of sinococuline against p388 leukemia and its apoptotic effects on HL60 cells, testing this compound in various hematological and solid tumor models is a logical next step. nih.govmdpi.com
Other Viral Infections: The mechanisms underlying sinococuline's anti-dengue activity may be applicable to other RNA viruses, warranting investigation into its efficacy against viruses such as Zika, Chikungunya, or influenza.
Inflammatory Disorders: Conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis, which are characterized by an overproduction of inflammatory cytokines like TNF-α and IL-6, represent promising areas for exploration.
Rational Design and Synthesis of Next-Generation Analogues
The principles of rational drug design can be applied to this compound to create novel analogues with improved pharmacological properties. mdpi.comstonybrookmedicine.edu By using the core structure of sinococuline as a scaffold, medicinal chemists can systematically modify its functional groups to enhance potency, selectivity, metabolic stability, and bioavailability, while reducing potential toxicity.
Key strategies for the development of next-generation analogues include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the acetyl groups or other positions on the sinococuline framework to understand which structural features are critical for biological activity.
Computational Modeling: Employing molecular docking and in-silico simulations to predict the binding affinity of newly designed analogues to specific molecular targets, thereby prioritizing the synthesis of the most promising candidates. mdpi.com
Conformational Locking: Designing analogues with a more rigid structure to "lock" the molecule in its most bioactive conformation, a strategy that has proven successful for other classes of therapeutic agents like antiviral nucleosides. nih.gov
Application in Complex Biological Systems and Ex Vivo Models
To better predict the clinical potential of this compound, it is crucial to move beyond simple in vitro cell culture and leverage more sophisticated biological models that more closely mimic human physiology. Studies on sinococuline have utilized AG129 mouse models for in vivo validation of its anti-dengue efficacy, demonstrating its ability to reduce viral load in various organs. nih.govresearchgate.net
Future research on this compound should incorporate advanced models such as:
Organoids: Three-dimensional organoid cultures (e.g., liver, lung, or intestinal organoids) can provide more accurate insights into the compound's efficacy, toxicity, and metabolism in a tissue-specific context.
Ex Vivo Human Tissues: Using fresh patient-derived tissue samples allows for the assessment of the compound's activity in a human biological matrix, offering a bridge between preclinical animal models and human clinical trials.
Patient-Derived Xenografts (PDX): For oncology applications, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can offer a more predictive evaluation of anti-cancer efficacy.
| Model Type | Potential Application for this compound Research |
| In Vivo Animal Models | Efficacy studies for viral infections, cancer, and inflammatory diseases. |
| Organoids (e.g., Liver, Lung) | Assessment of tissue-specific antiviral activity and potential organ toxicity. |
| Ex Vivo Human Tissues | Evaluation of compound's effect on human immune cells and disease-relevant biomarkers. |
| Patient-Derived Xenografts | Preclinical testing of anti-tumor efficacy on human cancers. |
Potential as a Research Tool for Probing Cellular Processes
Beyond its direct therapeutic potential, this compound and its future analogues could serve as valuable chemical probes for basic science research. Compounds that selectively modulate specific biological pathways are indispensable tools for dissecting complex cellular mechanisms.
Given the evidence that the parent compound sinococuline can inhibit inflammatory pathways like NF-κB and TNF signaling, this compound could be developed as a research tool to:
Investigate Host-Pathogen Interactions: Elucidate the specific roles of these inflammatory pathways during viral replication and the host immune response.
Dissect Inflammatory Signaling: Probe the intricate crosstalk between different signaling cascades in both healthy and diseased states.
Validate Novel Drug Targets: Use the compound to pharmacologically inhibit a potential target protein, thereby validating its role in a disease process before the development of more targeted drugs.
The development of a potent and selective version of this compound would provide the scientific community with a new tool to explore the fundamental biology of inflammation, viral disease, and cancer.
Q & A
Q. What are the key structural features of 6,7-Di-O-acetylsinococuline that contribute to its biological activity?
- Methodological Answer : The compound’s bioactivity arises from its acetylated hydroxyl groups at positions 6 and 7, a complex polycyclic framework, and functional groups like ester and amide moieties. Structural characterization via NMR and X-ray crystallography can confirm these features. Computational modeling (e.g., molecular docking) may further elucidate interactions with targets like CDC25B phosphatase .
Q. What spectroscopic methods are essential for characterizing this compound’s purity and structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) for molecular formula validation, - and -NMR for functional group identification, and infrared (IR) spectroscopy for detecting acetyl groups. Elemental analysis ensures purity, while HPLC monitors synthetic byproducts .
Q. What are the recommended protocols for synthesizing this compound to ensure reproducibility?
- Methodological Answer : Document reaction stoichiometry, solvent systems, and purification steps (e.g., column chromatography). Include temperature control during acetylation and validate yields via triplicate trials. Cross-reference synthetic procedures with published protocols to minimize variability .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the role of p38 MAPK phosphorylation in this compound-induced cell cycle arrest?
- Methodological Answer : Use kinase inhibition assays (e.g., SB203580 for p38 MAPK) combined with flow cytometry to track G2/M phase progression. Western blotting quantifies phosphorylated p38 and CDC25B levels. Include negative controls (untreated cells) and positive controls (known G2/M inhibitors) .
Q. What strategies can resolve contradictions in reported bioactivity data across different cancer cell lines?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate results using orthogonal methods (e.g., apoptosis assays vs. cell cycle analysis). Perform meta-analyses of existing data to identify confounding variables, such as differential expression of drug transporters .
Q. How does the deacetylation of this compound affect its interaction with CDC25B phosphatase?
- Methodological Answer : Synthesize deacetylated analogs and compare their inhibitory potency using enzymatic assays (e.g., fluorescence-based phosphatase activity kits). Molecular dynamics simulations can predict structural changes in CDC25B’s active site upon ligand binding .
Q. In comparative studies, how does this compound’s efficacy against breast cancer models compare to other G2/M phase-targeting agents?
- Methodological Answer : Conduct in vitro dose-response assays (IC determination) and in vivo xenograft studies with paclitaxel or nocodazole as comparators. Evaluate synergy with DNA-damaging agents and assess resistance mechanisms via CRISPR screening .
Data Analysis and Reproducibility
Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data for this compound?
- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate IC values. Apply ANOVA for multi-group comparisons and Tukey’s post hoc test to address variability. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How should researchers handle discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?
- Methodological Answer : Re-evaluate force field parameters in docking simulations and validate with experimental mutagenesis (e.g., alanine scanning of CDC25B). Cross-check synthetic intermediates for unintended structural modifications via LC-MS .
Ethical and Methodological Considerations
Q. What ethical guidelines apply when testing this compound in animal models of cancer?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
